(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride
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Overview
Description
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position on the benzyl ring, with a hydrazine group attached to the benzyl carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylbenzyl)hydrazine hydrochloride typically involves the reaction of (2-Fluoro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Fluoro-3-methylbenzyl)chloride+Hydrazine hydrate→(2-Fluoro-3-methylbenzyl)hydrazine+Hydrochloric acid
The resulting (2-Fluoro-3-methylbenzyl)hydrazine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The hydrazine group can act as a nucleophile, replacing other substituents on aromatic rings.
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Condensation: It can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like sodium hydride.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Condensation: Reactions with aldehydes or ketones are often carried out in the presence of an acid catalyst.
Major Products Formed
Nucleophilic substitution: Substituted aromatic hydrazines.
Oxidation: Azo compounds.
Reduction: Amines.
Condensation: Hydrazones.
Scientific Research Applications
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which (2-Fluoro-3-methylbenzyl)hydrazine hydrochloride exerts its effects involves the interaction of the hydrazine group with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to the formation of stable hydrazone derivatives. This interaction can inhibit the activity of enzymes and disrupt cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbenzyl)hydrazine hydrochloride
- (4-Fluoro-3-methylbenzyl)hydrazine hydrochloride
- (2-Fluoro-4-methylbenzyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H12ClFN2 |
---|---|
Molecular Weight |
190.64 g/mol |
IUPAC Name |
(2-fluoro-3-methylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c1-6-3-2-4-7(5-11-10)8(6)9;/h2-4,11H,5,10H2,1H3;1H |
InChI Key |
WFTOGOOFXVOZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNN)F.Cl |
Origin of Product |
United States |
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